N-(6-((2-chloro-6-fluorobenzyl)thio)pyridazin-3-yl)acetamide
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Overview
Description
N-(6-((2-chloro-6-fluorobenzyl)thio)pyridazin-3-yl)acetamide is a chemical compound used in scientific research. It possesses diverse applications, enabling exploration in various fields like medicine, agriculture, and material science. This compound is known for its unique structure, which includes a pyridazine ring substituted with a 2-chloro-6-fluorobenzylthio group and an acetamide group.
Preparation Methods
The synthesis of N-(6-((2-chloro-6-fluorobenzyl)thio)pyridazin-3-yl)acetamide typically involves multiple steps. One common method starts with the preparation of 2-chloro-6-fluorobenzaldehyde, which is then converted to 2-chloro-6-fluorobenzyl bromide . This intermediate is reacted with a pyridazine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reaction .
Chemical Reactions Analysis
N-(6-((2-chloro-6-fluorobenzyl)thio)pyridazin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(6-((2-chloro-6-fluorobenzyl)thio)pyridazin-3-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including cytotoxicity against cancer cell lines.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials and agricultural chemicals.
Mechanism of Action
The mechanism of action of N-(6-((2-chloro-6-fluorobenzyl)thio)pyridazin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit the activity of specific kinases involved in cell signaling pathways, which can result in the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
N-(6-((2-chloro-6-fluorobenzyl)thio)pyridazin-3-yl)acetamide can be compared with other similar compounds, such as:
N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide: This compound also exhibits cytotoxic activity against cancer cell lines.
2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide: Known for its higher inhibition on VEGFR2 and selectivity against specific cancer cell lines.
These compounds share structural similarities but differ in their specific substituents and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
N-[6-[(2-chloro-6-fluorophenyl)methylsulfanyl]pyridazin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN3OS/c1-8(19)16-12-5-6-13(18-17-12)20-7-9-10(14)3-2-4-11(9)15/h2-6H,7H2,1H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDCMKDAEGOTKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCC2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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